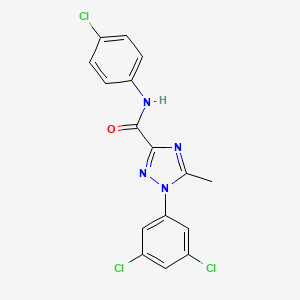
N-(4-chlorophenyl)-1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a useful research compound. Its molecular formula is C16H11Cl3N4O and its molecular weight is 381.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-chlorophenyl)-1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a synthetic compound that belongs to the class of triazoles. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly its antibacterial and antifungal properties. This article provides a comprehensive overview of its biological activity based on various research findings.
- Molecular Formula : C16H11Cl3N4O
- Molecular Weight : 381.64 g/mol
- CAS Number : 321431-02-1
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. The compound this compound has been tested against various bacterial strains.
Table 1: Antibacterial Activity Against Selected Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | < 10 µg/mL | |
| Escherichia coli | < 15 µg/mL | |
| Pseudomonas aeruginosa | < 20 µg/mL | |
| Mycobacterium smegmatis | < 5 µg/mL |
The compound shows promising activity against Mycobacterium smegmatis , with MIC values indicating effectiveness comparable to established antibiotics such as ciprofloxacin.
Antifungal Activity
In addition to antibacterial effects, triazole derivatives are well-known for their antifungal properties. The compound's structure allows it to inhibit fungal growth effectively.
Table 2: Antifungal Activity Against Selected Fungi
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Candida albicans | < 12 µg/mL | |
| Aspergillus niger | < 15 µg/mL |
The biological activity of this compound can be attributed to its ability to interfere with nucleic acid synthesis in bacteria and fungi. The triazole ring system is known to inhibit the enzyme lanosterol demethylase, which is crucial for ergosterol biosynthesis in fungi and for the integrity of bacterial cell membranes.
Structure-Activity Relationship (SAR)
The structure of this compound is pivotal in determining its biological activity. Studies have shown that:
- Chloro substituents at specific positions enhance antibacterial potency.
- The presence of a methyl group at the 5-position of the triazole ring contributes to increased lipophilicity, improving membrane penetration.
Case Study 1: Efficacy Against Drug-resistant Strains
A study evaluated the efficacy of this compound against drug-resistant strains of Staphylococcus aureus. Results indicated that it significantly inhibited growth at concentrations lower than those required for traditional antibiotics, showcasing potential as a treatment option for resistant infections .
Case Study 2: Comparative Analysis with Standard Drugs
In comparative studies with standard antifungal agents like fluconazole and itraconazole, this compound demonstrated superior activity against several fungal strains .
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-1-(3,5-dichlorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl3N4O/c1-9-20-15(16(24)21-13-4-2-10(17)3-5-13)22-23(9)14-7-11(18)6-12(19)8-14/h2-8H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCOQRLKUBTCSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC(=CC(=C2)Cl)Cl)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














